1-(2-Chloroethyl)-4-phenylpiperazine

Description

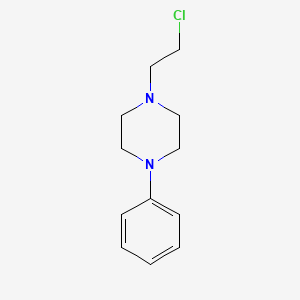

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIAVUBMOJPJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406302 | |

| Record name | 1-(2-chloroethyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43219-09-6 | |

| Record name | 1-(2-chloroethyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Chloroethyl)-4-phenylpiperazine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of 1-(2-Chloroethyl)-4-phenylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. Its molecular architecture, featuring a reactive chloroethyl group appended to a phenylpiperazine scaffold, provides a strategic anchor point for constructing more complex molecules. This guide offers an in-depth exploration of its molecular structure, the analytical methodologies required for its definitive characterization, a robust synthetic protocol, and its functional significance in the landscape of modern drug discovery. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for professionals engaged in medicinal chemistry and pharmaceutical development.

Core Molecular Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative. The core structure consists of a saturated six-membered piperazine ring, with a phenyl group attached to one nitrogen atom (N4) and a 2-chloroethyl group attached to the other (N1). This arrangement makes the molecule a valuable bifunctional reagent. The phenylpiperazine moiety is a well-established pharmacophore found in numerous central nervous system (CNS) active drugs, while the chloroethyl group serves as a potent electrophile for alkylation reactions.

The compound is typically handled in its hydrochloride salt form to improve stability and solubility. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound;dihydrochloride | [1] |

| Molecular Formula | C₁₂H₁₉Cl₃N₂ (dihydrochloride salt) | [1] |

| Molecular Weight | 297.6 g/mol (dihydrochloride salt) | [1] |

| Canonical SMILES | C1CN(CCN1CCCl)C2=CC=CC=C2.Cl.Cl | [1] |

| InChIKey | LEXVZEVKVGZKCW-UHFFFAOYSA-N | [1] |

| Appearance | Typically an off-white to pale yellow solid | N/A |

Definitive Structural Elucidation: A Multi-Technique Approach

Confirming the molecular structure of this compound with absolute certainty is paramount before its use in sensitive synthetic applications. A synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides an unassailable confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.[2] For this compound, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing definitive assignment of all signals.

The primary objective is to confirm the presence and connectivity of the three key fragments: the phenyl group, the piperazine ring, and the chloroethyl chain. ¹H NMR will confirm the number of protons in each environment and their coupling patterns, while ¹³C NMR will identify all unique carbon atoms. The chemical shifts are highly sensitive to the electronic environment, allowing us to distinguish, for instance, the piperazine methylene groups adjacent to the electron-withdrawing phenyl ring versus those adjacent to the alkyl chain.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound dihydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)).[3]

-

Solvent Choice: DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt well and its residual peak does not obscure key regions of the spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[4]

-

2D NMR (Optional but Recommended): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

| Technique | Expected Signals / Peaks | Interpretation |

| ¹H NMR | δ ~7.3 (t, 2H), ~7.0 (d, 2H), ~6.9 (t, 1H) | Aromatic protons of the phenyl group. |

| δ ~3.8 (t, 2H) | Methylene protons adjacent to chlorine (-CH₂-Cl). | |

| δ ~3.2-3.4 (m, 4H) | Piperazine methylene protons adjacent to the phenyl group. | |

| δ ~2.8-3.0 (m, 6H) | Remaining piperazine and ethyl methylene protons. | |

| ¹³C NMR | δ ~150 | Quaternary aromatic carbon attached to nitrogen. |

| δ ~129, ~120, ~116 | Aromatic CH carbons. | |

| δ ~53 | Piperazine CH₂ carbons adjacent to the ethyl chain. | |

| δ ~50 | Piperazine CH₂ carbons adjacent to the phenyl group. | |

| δ ~41 | Methylene carbon adjacent to chlorine (-CH₂-Cl). | |

| Mass Spec (ESI+) | m/z ~225.1 | [M+H]⁺ peak for the free base. |

| m/z ~163.1 | Fragment corresponding to the loss of the chloroethyl group. | |

| FTIR (cm⁻¹) | ~3050-3000 | Aromatic C-H stretch. |

| ~2950-2800 | Aliphatic C-H stretch of piperazine and ethyl groups.[5] | |

| ~1600, ~1500 | Aromatic C=C bending vibrations. | |

| ~1230 | Aromatic C-N stretch. | |

| ~750 | C-Cl stretch. |

graph "COSY_Correlations" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];// Phenyl Ring H_ortho [pos="0,1!", label="δ ~7.0"]; H_meta [pos="1,1!", label="δ ~7.3"]; H_para [pos="2,1!", label="δ ~6.9"]; // Piperazine Ring H_pip_NPh [pos="1,0!", label="δ ~3.2-3.4"]; H_pip_NEt [pos="2,0!", label="δ ~2.8-3.0"]; // Chloroethyl Chain H_Et_N [pos="3,0!", label="δ ~2.8-3.0"]; H_Et_Cl [pos="4,0!", label="δ ~3.8"]; // Couplings H_ortho -- H_meta; H_meta -- H_para; H_pip_NPh -- H_pip_NEt; H_pip_NEt -- H_Et_N; H_Et_N -- H_Et_Cl;

}

Caption: Expected ¹H-¹H COSY correlations for key fragments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is used to confirm the molecular weight of the compound and provides structural information through analysis of its fragmentation pattern.[6] Electrospray Ionization (ESI) is well-suited for this molecule, as it is a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺).

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Chromatography: While direct infusion is possible, coupling with liquid chromatography (LC) can ensure sample purity. Use a C18 column with a simple gradient elution (e.g., water/acetonitrile with 0.1% formic acid).[7]

-

MS Detection: Acquire data in positive ion mode (ESI+). Perform a full scan to identify the molecular ion.

-

Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion (m/z ~225.1) for collision-induced dissociation (CID) to generate characteristic fragment ions.

Caption: Primary fragmentation pathway in ESI-MS/MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method to verify the presence of key functional groups, providing a characteristic "fingerprint" for the molecule.[4]

-

Sample Preparation: Prepare a KBr pellet by finely grinding ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and pressing it into a transparent disk.[3]

-

Data Acquisition: Place the pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the aromatic ring, aliphatic chains, C-N bonds, and the C-Cl bond.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. Its primary utility stems from the reactivity of the terminal chlorine, which makes it an excellent alkylating agent.

Synthetic Workflow: N-Alkylation of 1-Phenylpiperazine

The most direct and common synthesis involves the reaction of 1-phenylpiperazine with a two-carbon electrophile bearing a leaving group on each end, such as 1-bromo-2-chloroethane. The use of a base is critical to deprotonate the secondary amine of the piperazine, rendering it nucleophilic.

-

Reagents: 1-Phenylpiperazine is the nucleophile. 1-bromo-2-chloroethane is chosen as the electrophile because the bromine atom is a better leaving group than chlorine, allowing for a more selective initial reaction at the bromo-position.

-

Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed during the reaction without competing in the alkylation.

-

Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) is ideal as it solubilizes the reactants and facilitates the Sₙ2 reaction mechanism.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylpiperazine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

-

Addition of Electrophile: While stirring, add 1-bromo-2-chloroethane (1.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to reflux (~80-82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization to yield the pure product.

Sources

- 1. This compound dihydrochloride | C12H19Cl3N2 | CID 11738055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpaipars.com [alpaipars.com]

- 3. scispace.com [scispace.com]

- 4. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Chloroethyl)-4-phenylpiperazine: A Cornerstone Intermediate for CNS-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Chloroethyl)-4-phenylpiperazine, a pivotal synthetic intermediate in medicinal chemistry. The piperazine ring is a well-established pharmacophore, particularly prevalent in agents targeting the central nervous system (CNS).[1][2] This document elucidates the core reactivity, synthesis, and strategic applications of this compound. By detailing its role as a potent alkylating agent, we explore its utility in introducing the critical 1-phenylpiperazine moiety into diverse molecular scaffolds. This guide offers field-proven insights, step-by-step experimental protocols, and mechanistic diagrams to serve as a practical resource for professionals in drug discovery and development.

The Phenylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The piperazine heterocycle is one of the most ubiquitous structural motifs in biologically active compounds, prized for its favorable impact on physicochemical properties and its versatile synthetic handle.[1] When substituted with a phenyl group at the N1 position, the resulting 1-phenylpiperazine moiety becomes a cornerstone pharmacophore for a multitude of CNS-active drugs. Molecules incorporating this scaffold have shown a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

The strategic value of this compound lies in its bifunctional nature. It provides the pre-formed, high-value 1-phenylpiperazine core while simultaneously incorporating a reactive 2-chloroethyl group. This "ready-to-react" side chain functions as an electrophilic handle, enabling chemists to covalently link the phenylpiperazine unit to a target molecule through nucleophilic substitution.[2] This approach streamlines multi-step syntheses, making it an indispensable tool in the development of complex pharmaceutical agents.

Physicochemical Properties and Reactivity Profile

The utility of this compound as a synthetic intermediate is dictated by its distinct chemical features.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 36245-28-0 (dihydrochloride salt) | [3][4] |

| Molecular Formula | C₁₂H₁₇ClN₂ (Free Base) | [3] |

| Molecular Weight | 224.73 g/mol (Free Base) | [5] |

| Molecular Weight | 297.6 g/mol (Dihydrochloride Salt) | [3] |

| Appearance | Typically a solid, often supplied as a hydrochloride salt |

Core Reactivity: The Alkylating Agent

The primary mechanism of action for this compound in synthesis is its role as an alkylating agent.[6] The electron-withdrawing effect of the chlorine atom polarizes the C-Cl bond, rendering the terminal carbon of the ethyl group electrophilic. This allows it to readily undergo a bimolecular nucleophilic substitution (S_N2) reaction with a wide range of nucleophiles, including amines, alkoxides, and thiols. This reactivity is the key to its function, providing a robust method for introducing the phenylpiperazine pharmacophore.[2]

The reaction proceeds via a backside attack by the nucleophile on the electrophilic carbon, leading to the displacement of the chloride leaving group. The choice of solvent, base, and temperature is critical for optimizing reaction yields and minimizing side reactions.[6]

Strategic Synthesis of the Intermediate

The preparation of this compound is typically achieved in a two-stage process: first, the synthesis of the 1-phenylpiperazine core, followed by the attachment of the 2-chloroethyl side chain.

Synthesis of 1-Phenylpiperazine Precursor

The most common and industrially scalable method for synthesizing N-aryl piperazines involves the cyclization of an aniline derivative with bis(2-chloroethyl)amine hydrochloride.[7][8] This reaction is typically performed at high temperatures in a molten state without a solvent, which drives the reaction towards the cyclized product.

Causality Behind Experimental Choices:

-

High Temperature (160-250°C): This is necessary to overcome the activation energy for the double N-alkylation and subsequent cyclization, especially in the absence of a solvent.[7]

-

Molten State: Using the reactants in a fused state maximizes their concentration, facilitating the reaction without the need for large volumes of high-boiling solvents.

-

Basic Workup: The reaction initially forms the hydrochloride salt of N-phenylpiperazine. Treatment with a strong base, such as aqueous sodium hydroxide, is required to neutralize the acid and liberate the free base product, which can then be isolated.[7]

Attachment of the 2-Chloroethyl Group

With 1-phenylpiperazine in hand, the final step is the N-alkylation at the N4 position to introduce the reactive side chain. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine ring acts as the nucleophile. A common and effective reagent for this transformation is 1-bromo-2-chloroethane.

Rationale for Reagent Choice: The use of 1-bromo-2-chloroethane is a strategic choice based on the differential reactivity of halogens as leaving groups. Bromide is a better leaving group than chloride. Therefore, the nucleophilic nitrogen of 1-phenylpiperazine will selectively displace the bromide, leaving the less reactive chloride untouched and available for subsequent reactions. This chemoselectivity is crucial for creating the desired intermediate.

Application in Pharmaceutical Synthesis: Aripiprazole Case Study

The strategic importance of chloroethyl-piperazine intermediates is powerfully demonstrated in the synthesis of atypical antipsychotics like Aripiprazole. While the direct synthesis of Aripiprazole uses the 1-(2,3-dichlorophenyl)piperazine analogue, the final coupling step is a perfect archetype of the S_N2 reaction central to the utility of this compound.[9][10][11]

The most widely employed synthesis of Aripiprazole involves the N-alkylation of the pre-formed piperazine intermediate with a suitable quinolinone derivative, typically 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one.[2][10]

Self-Validating Protocol: The success of this reaction relies on a well-defined set of conditions. A base (e.g., potassium carbonate, sodium carbonate) is required to act as a proton scavenger, neutralizing the HCl or HBr formed during the reaction and ensuring the piperazine nitrogen remains nucleophilic.[2][10] The reaction is typically heated in a suitable solvent to ensure a reasonable reaction rate.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of phenylpiperazine intermediates.

Protocol 5.1: Synthesis of 1-Phenylpiperazine[8]

-

Charging the Reactor: In a suitable glass-lined reactor equipped with a mechanical stirrer and a heating mantle, charge aniline (1.0 molar equivalent) and bis(2-chloroethyl)amine hydrochloride (1.2-1.4 molar equivalents).

-

Reaction Execution: Heat the mixture under agitation to 180-200°C. The reactants will fuse and the cyclization reaction will commence. Maintain this temperature for 3-5 hours, monitoring the reaction progress by TLC or HPLC.

-

Workup: Cool the reaction mass to below 80°C. Cautiously add a 30% aqueous solution of sodium hydroxide in batches to neutralize the reaction mixture to a pH > 12.

-

Isolation: Separate the organic layer. The aqueous layer may be extracted with a suitable solvent (e.g., toluene) to recover any dissolved product.

-

Purification: Combine the organic layers and subject the crude product to vacuum distillation to obtain pure 1-phenylpiperazine. The product should have a purity of >99.5% by HPLC.

Protocol 5.2: N-Alkylation for Aripiprazole Synthesis[2]

-

Reaction Setup: To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (1.0 molar equivalent) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.0 molar equivalent) in technical grade ethanol, add powdered anhydrous sodium carbonate (2.0 molar equivalents).

-

Reaction Execution: Heat the mixture to reflux and maintain for 12 hours with vigorous stirring.

-

Initial Isolation: Cool the reaction mixture and filter the resulting solid to remove inorganic salts.

-

Purification: Take up the solid in fresh ethanol and reflux for 10 minutes. Filter the hot solution to remove any remaining insoluble inorganic residue.

-

Crystallization: Combine the filtrates, reflux briefly, and then allow the solution to cool to room temperature for 12 hours to induce crystallization.

-

Final Product: Collect the precipitated crystals by filtration, wash with cold ethanol, and dry under vacuum to yield Aripiprazole.

Safety, Handling, and Storage

Professionals handling this compound and related compounds must adhere to strict safety protocols.

-

Hazard Identification: Phenylpiperazine derivatives are often classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[5][12] As an alkylating agent, this compound should be considered a potential mutagen and handled with extreme care.[13]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Handling: Avoid generating dust. Ensure adequate ventilation. Wash hands and any exposed skin thoroughly after handling.[14]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[14]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its utility is rooted in the strategic combination of the privileged 1-phenylpiperazine pharmacophore with a reactive chloroethyl group, which serves as a potent electrophile for S_N2 reactions. This structure allows for the efficient and direct incorporation of the phenylpiperazine moiety into target molecules, streamlining the synthesis of complex pharmaceuticals, particularly those targeting the central nervous system. A thorough understanding of its reactivity, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in modern drug discovery and development.

References

-

National Center for Biotechnology Information.

-

Benchchem.

-

Google Patents.

-

PubMed.

-

Benchchem.

-

Google Patents.

-

Supravena.

-

ResearchGate.

-

PubChem.

-

PubChem.

-

Sigma-Aldrich.

-

Thermo Fisher Scientific.

-

Google Patents.

-

Hit2Lead.

-

MedchemExpress.com.

-

ResearchGate.

-

ChemicalBook.

-

ResearchGate.

-

Cole-Parmer.

-

PubChem.

-

Sigma-Aldrich.

-

National Center for Biotechnology Information.

-

Pharmaffiliates.

-

National Center for Biotechnology Information.

-

Chemguide.

-

Google Patents.

-

The University of Edinburgh.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound dihydrochloride | C12H19Cl3N2 | CID 11738055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. You are being redirected... [hit2lead.com]

- 5. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Reactivity of the chloroethyl group in phenylpiperazines

An In-depth Technical Guide to the Reactivity of the Chloroethyl Group in Phenylpiperazines

Abstract

The 1-(2-chloroethyl)-4-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry and synthetic route design. Its utility is intrinsically linked to the nuanced reactivity of the 2-chloroethyl group. This functional group is not merely a simple alkyl halide; its behavior is dominated by a neighboring group participation mechanism involving the adjacent piperazine nitrogen. This guide provides a comprehensive exploration of this reactivity, moving from core mechanistic principles to practical experimental protocols. We will dissect the pivotal intramolecular cyclization that forms the highly electrophilic aziridinium ion, the subsequent intermolecular reactions with nucleophiles, and the critical factors that allow researchers to control these pathways. This document is intended to serve as a field-proven guide for professionals seeking to harness the synthetic potential and understand the biological implications of this versatile chemical moiety.

The Duality of Reactivity: A Mechanistic Overview

The chemical behavior of the 2-chloroethyl group attached to a phenylpiperazine nitrogen is governed by two competing, yet interconnected, pathways: direct nucleophilic substitution and a dominant intramolecular cyclization.[1] Understanding the interplay between these routes is paramount for predicting reaction outcomes and designing rational synthetic strategies.

-

Direct Nucleophilic Substitution (S_N2): In the presence of strong, highly concentrated nucleophiles and under polar aprotic conditions, a direct bimolecular substitution can occur where the nucleophile attacks the carbon bearing the chlorine, displacing it in a single concerted step.[1] However, this pathway is often a minor contributor compared to the alternative mechanism.

-

Intramolecular Cyclization (Neighboring Group Participation): The most significant feature of this moiety's reactivity is the intramolecular attack by the piperazine nitrogen (N-1) on the electrophilic β-carbon of the chloroethyl group. This neighboring group participation results in the displacement of the chloride leaving group and the formation of a strained, three-membered aziridinium ring. This cyclization step is often the rate-determining step for subsequent reactions.[1] The resulting aziridinium ion is a highly reactive electrophile, primed for attack by even weak nucleophiles. This mechanism is analogous to that of potent alkylating agents like nitrogen mustards.[1]

The formation of this aziridinium intermediate is the key that unlocks the potent alkylating potential of chloroethyl-piperazines, making them valuable precursors in drug development.[1][2]

Caption: Competing reaction pathways for the chloroethyl group in phenylpiperazines.

The Aziridinium Ion: The Key Reactive Intermediate

The propensity to form an aziridinium ion is the defining characteristic of 2-chloroethylamines.[3] This cyclization transforms a moderately reactive alkyl chloride into a highly potent electrophilic species. The significant ring strain of the three-membered ring and the positive charge on the nitrogen make the ring highly susceptible to nucleophilic attack.

The formation is an equilibrium process, but the subsequent rapid and irreversible ring-opening by a nucleophile drives the overall reaction forward. This two-step sequence (cyclization followed by nucleophilic attack) is often kinetically favored over a direct S_N2 reaction on the starting material.

Sources

An In-Depth Technical Guide to the Potential Pharmacological Effects of 1-(2-Chloroethyl)-4-phenylpiperazine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The arylpiperazine scaffold is a cornerstone in the development of centrally acting therapeutics, with numerous approved drugs targeting a range of neurological and psychiatric disorders.[1] This guide focuses on the potential pharmacological profile of a specific, under-investigated derivative, 1-(2-Chloroethyl)-4-phenylpiperazine. We will delve into its chemical nature, propose a reasoned hypothesis for its molecular targets based on structure-activity relationships of analogous compounds, and provide a comprehensive, actionable framework for its preclinical characterization. This document is intended to serve as a technical resource, blending established principles of medicinal chemistry with detailed, field-proven experimental protocols to empower researchers in the exploration of this and similar novel chemical entities.

Introduction: The Prominence of the Arylpiperazine Moiety in Neuropharmacology

The N-arylpiperazine structure is a privileged pharmacophore, forming the core of a multitude of clinically significant drugs.[2] Its prevalence stems from the ideal spatial arrangement of a basic nitrogen atom and an aromatic ring, which are key recognition elements for aminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[3] This structural motif allows for a wide range of chemical modifications, enabling the fine-tuning of affinity, selectivity, and functional activity at these receptors.[1] Consequently, arylpiperazine derivatives have found application as antipsychotics, antidepressants, and anxiolytics.[1] The subject of this guide, this compound, presents an intriguing case due to the incorporation of a reactive chloroethyl group, suggesting a potentially unique mode of interaction with its biological targets.

Synthesis and Chemical Properties of this compound

The synthesis of N-arylpiperazines is well-established in the chemical literature. A common and effective method involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride, often in a high-boiling point solvent like diglyme.[4]

Protocol 2.1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

-

1-Phenylpiperazine

-

1-Bromo-2-chloroethane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-phenylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Hypothesized Pharmacological Profile

Based on the extensive literature on arylpiperazine derivatives, we hypothesize that this compound will primarily interact with serotonin (5-HT) and dopamine (D) receptors . The N-phenylpiperazine moiety is a well-established pharmacophore for these receptor families.[3]

Primary Targets: Serotonin and Dopamine Receptors

The substitution pattern on the phenyl ring and the nature of the N4-substituent are critical determinants of receptor affinity and selectivity.[5] Unsubstituted phenylpiperazines often exhibit broad affinity across multiple 5-HT and D2-like receptor subtypes.[3][6]

The Role of the 2-Chloroethyl Group: A Potential for Irreversible Binding

The most distinguishing feature of the title compound is the 2-chloroethyl substituent. This functional group is a potential alkylating agent. Upon binding to the receptor, the lone pair of the distal nitrogen of the piperazine ring can displace the chloride ion via an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This electrophilic species can then be attacked by a nucleophilic residue (e.g., cysteine, serine, aspartate) in the receptor's binding pocket, leading to the formation of a covalent bond and, consequently, irreversible receptor inactivation.

In Vitro Pharmacological Characterization: A Step-by-Step Guide

A systematic in vitro evaluation is paramount to elucidating the pharmacological profile of this compound. The following experimental workflow is proposed:

Figure 1: Proposed in vitro experimental workflow for the pharmacological characterization of this compound.

Phase 1: Receptor Binding Affinity

The initial step is to determine the binding affinity of the compound across a panel of relevant GPCRs, with a focus on serotonin and dopamine receptors.

This protocol provides a general framework for a competitive radioligand binding assay.[7]

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors)

-

This compound (test compound)

-

Non-specific binding control (a high concentration of a known, unlabeled ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B filters)[7]

-

Polyethyleneimine (PEI) solution (0.5%)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Pre-soak the filter plates with 0.5% PEI for at least 2 hours to reduce non-specific binding.[7]

-

In each well of the 96-well plate, add in the following order:

-

Assay buffer

-

Test compound at various concentrations or non-specific binding control.

-

Radioligand at a concentration near its Kₔ value.

-

Cell membranes (typically 50-100 µg of protein per well).[7]

-

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plates.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Table 1: Representative Panel of Primary Screening Targets

| Receptor Family | Subtypes to Screen |

| Serotonin | 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂C, 5-HT₆, 5-HT₇ |

| Dopamine | D₁, D₂, D₃, D₄, D₅ |

| Adrenergic | α₁, α₂ |

Phase 2: Functional Activity

Once high-affinity targets are identified, the next step is to determine the functional activity of the compound at these receptors.

This assay measures the activation of G-proteins, a proximal event in GPCR signaling. It is particularly useful for Gᵢ/ₒ-coupled receptors.[8]

Materials:

-

Cell membranes expressing the receptor of interest

-

[³⁵S]GTPγS

-

GDP

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)

-

96-well microplates

Procedure:

-

In a 96-well plate, combine cell membranes, GDP, and the test compound at various concentrations in the assay buffer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 30-60 minutes.

-

Add a suspension of SPA beads to each well.

-

Seal the plate and allow the beads to settle for at least 3 hours.

-

Measure the radioactivity using a microplate scintillation counter.

-

Analyze the data to determine the EC₅₀ and Eₘₐₓ values for agonistic activity. For antagonistic activity, perform the assay in the presence of a known agonist.

This assay measures the downstream second messenger cyclic AMP (cAMP) and is suitable for both Gₛ- and Gᵢ-coupled receptors.[9]

Materials:

-

Whole cells expressing the receptor of interest

-

Test compound

-

Forskolin (for Gᵢ-coupled receptors)

-

cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based)

-

Cell culture medium

-

384-well microplates

Procedure (for a Gᵢ-coupled receptor):

-

Plate the cells in a 384-well plate and incubate overnight.

-

Aspirate the culture medium and add the test compound at various concentrations.

-

Add a fixed concentration of forskolin to stimulate adenylate cyclase.

-

Incubate for a specified time at room temperature.

-

Lyse the cells and follow the protocol of the chosen cAMP assay kit to measure cAMP levels.

-

Determine the EC₅₀ or IC₅₀ values to characterize the compound as an agonist, antagonist, or inverse agonist.

Figure 2: Simplified signaling pathways for Gs- and Gi-coupled receptors, illustrating the basis of the cAMP assay.

Phase 3: Investigating Irreversible Binding

If the compound shows high affinity and potent functional activity, it is crucial to investigate the potential for covalent binding.

A simple yet informative method is to perform a washout experiment in the context of a radioligand binding assay.

Procedure:

-

Pre-incubate cell membranes with a high concentration of this compound for an extended period (e.g., 2 hours).

-

Centrifuge the membranes and wash them multiple times with fresh buffer to remove any unbound compound.

-

Resuspend the washed membranes and perform a radioligand saturation binding assay.

-

Compare the Bₘₐₓ (maximum number of binding sites) of the pre-treated membranes with that of vehicle-treated control membranes. A significant reduction in Bₘₐₓ suggests irreversible binding.

In Vivo Pharmacological Evaluation

Should the in vitro data warrant further investigation, in vivo studies in rodent models are the next logical step to assess the physiological and behavioral effects of the compound.

Locomotor Activity

Changes in locomotor activity can indicate stimulant or sedative effects.

Procedure:

-

Administer various doses of this compound or vehicle to mice.

-

Place individual mice in an open field arena equipped with infrared beams to track movement.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

-

Analyze the data to determine if the compound has dose-dependent effects on locomotion.[10]

Assessment of Psychoactive Properties

Drug discrimination and head-twitch response assays can provide insights into the subjective effects of the compound.

This assay assesses whether the subjective effects of a test compound are similar to those of a known psychoactive drug.

Procedure:

-

Train rats to discriminate between saline and a known drug (e.g., a 5-HT₂ₐ agonist like DOI or a dopamine agonist like apomorphine) by reinforcing lever presses on one of two levers.

-

Once the rats have learned the discrimination, administer various doses of this compound and observe on which lever the rats predominantly respond. Full substitution on the drug-appropriate lever suggests similar subjective effects.

The HTR in mice is a characteristic behavioral response to 5-HT₂ₐ receptor agonists.[11]

Procedure:

-

Administer various doses of this compound or vehicle to mice.

-

Observe the mice for a defined period (e.g., 30 minutes) and count the number of head twitches.

-

An increase in HTR frequency suggests 5-HT₂ₐ agonist activity.

Conclusion

This compound is a structurally intriguing molecule with a high potential for interacting with aminergic GPCRs. The presence of the chloroethyl group raises the compelling possibility of irreversible binding, which could have profound pharmacological implications. The systematic approach outlined in this guide, from synthesis and in vitro characterization to in vivo behavioral assessment, provides a robust framework for elucidating the pharmacological profile of this and other novel arylpiperazine derivatives. The data generated from these studies will be invaluable in determining the therapeutic potential and guiding the future development of this class of compounds.

References

-

Barros, L. C. S., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 14(10), 981. [Link]

-

van de Witte, S. V., et al. (1996). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 16(5-6), 287-303. [Link]

-

Fantegrossi, W. E., et al. (2008). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Neuropharmacology, 54(3), 561-568. [Link]

-

Arote, R. B., & Hanrahan, J. R. (2021). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 82, 153303. [Link]

-

Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 670-684. [Link]

-

Collins, G. T., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Neuropharmacology, 63(3), 405-414. [Link]

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

-

Gatch, M. B., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(10), 2915-2924. [Link]

-

Staroń, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7006. [Link]

-

Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3175. [Link]

-

Luethi, D., & Liechti, M. E. (2020). Pharmacological profiling of novel psychoactive substances. Current Opinion in Pharmacology, 55, 1-9. [Link]

-

Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

-

Manzoni, C., & Bonanno, G. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 21(23), 9033. [Link]

-

Milligan, G. (2004). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. British Journal of Pharmacology, 141(4), 549-550. [Link]

-

Perrone, R., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 39(25), 4928-4934. [Link]

-

Pantoja, C., et al. (2016). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal, 111(1), 38-46. [Link]

-

Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]

-

Bäckberg, M., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1 and CB2 receptors. DiVA portal. [Link]

-

JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding. YouTube. [Link]

-

Glennon, R. A. (1994). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

-

Wikipedia. (n.d.). Monoamine releasing agent. Wikipedia. [Link]

-

Zhang, J. H., & Xie, X. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology, 897, 89-101. [Link]

-

Berardi, F., et al. (2001). Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition. Journal of Medicinal Chemistry, 44(1), 45-56. [Link]

-

Cacciatore, I., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(15), 4782. [Link]

-

Collins, G. T., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PubMed. [Link]

-

Hassan, Z., et al. (2019). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 10, 757. [Link]

-

Arote, R. B., & Hanrahan, J. R. (2021). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

-

Wikipedia. (n.d.). Mirtazapine. Wikipedia. [Link]

-

Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(23), 7177. [Link]

-

ResearchGate. (n.d.). Receptor Binding Assay Conditions. ResearchGate. [Link]

-

Upadhyay, P. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

Sources

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

1-(2-Chloroethyl)-4-phenylpiperazine dopamine receptor interaction

An In-Depth Technical Guide to the Dopamine Receptor Interaction of 1-(2-Chloroethyl)-4-phenylpiperazine

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally acting agents. This compound represents a foundational molecule in this class, not only as a versatile synthetic intermediate but also as a potential pharmacophore for dopamine receptor modulation. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the interaction of this compound with dopamine receptor subtypes. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for determining binding affinity and functional activity, and illustrate key pathways and workflows. The objective is to equip researchers with the necessary tools to elucidate the compound's pharmacological profile, a critical step in the discovery of novel therapeutics for neuropsychiatric and neurological disorders.

Introduction: The Phenylpiperazine Scaffold and the Dopaminergic System

Phenylpiperazine and its derivatives are integral to the development of drugs targeting the central nervous system (CNS).[1] Many approved and investigational drugs for conditions like schizophrenia, depression, and anxiety contain this structural motif.[2][3] Their prevalence is due to favorable physicochemical properties and the ability of the core structure to interact with a variety of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[1][4] this compound, with its reactive chloroethyl group, is a key building block for synthesizing more complex molecules through N-alkylation.[5] However, understanding the intrinsic pharmacology of this parent compound is crucial for interpreting the structure-activity relationships (SAR) of its derivatives.

The dopaminergic system, comprising five distinct receptor subtypes (D1-D5), is a primary regulator of critical brain functions, including motor control, motivation, reward, and cognition.[6][7] These receptors are categorized into two families: the D1-like (D1, D5) and the D2-like (D2, D3, D4) families.[8][9] D1-like receptors typically couple to the Gsα protein, stimulating adenylyl cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP).[] Conversely, D2-like receptors couple to Gi/oα, inhibiting adenylyl cyclase and decreasing cAMP levels.[] This differential signaling makes dopamine receptors a major target for therapeutic intervention in disorders characterized by dopamine dysregulation, such as Parkinson's disease and schizophrenia.[11][12]

This guide outlines a systematic approach to define the interaction of this compound with these vital receptors.

Compound Profile and Synthesis

Physicochemical Properties

A clear understanding of the compound's basic properties is the first step in any pharmacological investigation.

| Property | Value | Source |

| IUPAC Name | This compound | [13] |

| CAS Number | 36245-28-0 (dihydrochloride) | |

| Molecular Formula | C₁₂H₁₇ClN₂ | [13] |

| Molecular Weight | 224.73 g/mol (free base) | [13] |

| Appearance | Solid | [14] |

| Reactivity | The 2-chloroethyl group is an alkylating agent, susceptible to nucleophilic substitution. | [5] |

Representative Synthesis Workflow

The synthesis of asymmetrical phenylpiperazines can be achieved through the cyclization of an amine with a bis-electrophilic agent.[15][16] A common route involves the reaction of aniline with bis(2-chloroethyl)amine.[17] The subsequent addition of the chloroethyl group would complete the synthesis of the target compound.

Characterizing Dopamine Receptor Interactions: A Methodological Framework

To build a comprehensive pharmacological profile, two key parameters must be determined: binding affinity (the strength of the interaction) and functional activity (the cellular response to binding).

Radioligand Binding Assays: Quantifying Affinity (Ki)

The most direct method to measure binding affinity is through competitive radioligand binding assays. This technique measures the ability of the test compound (the "competitor," this compound) to displace a known high-affinity radiolabeled ligand from the receptor. The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Causality Behind Experimental Choices:

-

Cell Lines: Using stably transfected cell lines (e.g., HEK293 or CHO cells) expressing a single human dopamine receptor subtype ensures that the observed binding is specific to the target of interest.

-

Radioligand Selection: A high-affinity, subtype-selective radioligand is chosen for each receptor to provide a robust and reproducible signal. For example, [³H]SCH23390 for D1 and [³H]Spiperone or [³H]Raclopride for D2-like receptors are common choices.

-

Non-Specific Binding: This is determined in the presence of a high concentration of a known, non-radiolabeled antagonist (e.g., unlabeled haloperidol) to saturate all specific binding sites. Subtracting this value from total binding isolates the specific binding signal.

Step-by-Step Protocol: Competitive Binding Assay

-

Cell Membrane Preparation: a. Culture CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L). b. Harvest cells when confluent and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). c. Centrifuge the homogenate at low speed to remove nuclei and debris. d. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. e. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

Assay Setup: a. In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (e.g., 0.2 nM [³H]Raclopride for D2), and the prepared cell membranes (e.g., 10-20 µg protein/well). b. Add this compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) in triplicate. c. For determining non-specific binding, add a saturating concentration of a known antagonist (e.g., 10 µM haloperidol) to a set of wells. d. For determining total binding, add vehicle (e.g., DMSO) instead of the competitor.

-

Incubation & Termination: a. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium. b. Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. c. Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Data Acquisition & Analysis: a. Dry the filter mats and place them in scintillation vials with scintillation cocktail. b. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter. c. Calculate the percentage of specific binding at each concentration of the test compound. d. Plot the percentage of specific binding against the log concentration of the compound to generate a competition curve. e. Use non-linear regression analysis (e.g., Prism software) to fit the data to a one-site competition model and determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). f. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays: Determining Agonism vs. Antagonism

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonism), block the action of the endogenous ligand (antagonism), or provide a submaximal response (partial agonism)?

3.2.1. D1-like Receptor Functional Assay: cAMP Accumulation

Since D1-like receptors are Gs-coupled, agonists will increase intracellular cAMP.[6]

Step-by-Step Protocol:

-

Cell Culture: Seed cells expressing the D1 or D5 receptor in a 96-well plate and grow to near-confluency.

-

Assay Preparation: Wash cells with assay buffer. Pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Agonist Mode: Add this compound at various concentrations and incubate. Include a known D1 agonist (e.g., SKF-81297) as a positive control.

-

Antagonist Mode: Pre-incubate the cells with various concentrations of this compound, then stimulate with a fixed concentration (e.g., EC₈₀) of a known agonist like dopamine.

-

Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a homogenous time-resolved fluorescence (HTRF) or ELISA-based assay.[11][18]

-

Data Analysis:

-

Agonist: Plot cAMP levels vs. log concentration to determine the EC₅₀ (potency) and Emax (efficacy) relative to the full agonist.

-

Antagonist: Plot the inhibition of the agonist response vs. log concentration to determine the IC₅₀, which can be converted to a functional antagonist constant (Kb).

-

3.2.2. D2-like Receptor Functional Assay: Forskolin-Stimulated cAMP Inhibition

D2-like receptors are Gi-coupled, so agonists will inhibit cAMP production. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin.

Step-by-Step Protocol:

-

Cell Culture: Seed cells expressing D2, D3, or D4 receptors in a 96-well plate.

-

Assay Preparation: Wash cells and pre-incubate with a PDE inhibitor.

-

Agonist Mode: Add this compound at various concentrations in the presence of a fixed concentration of forskolin (e.g., 5 µM). A known D2 agonist (e.g., quinpirole) serves as a positive control.

-

Antagonist Mode: Pre-incubate cells with the test compound, then co-stimulate with forskolin and a fixed concentration of an agonist (e.g., dopamine).

-

Lysis & Detection: Lyse the cells and quantify cAMP levels as described above.

-

Data Analysis: Analyze data similarly to the D1 assay to determine agonist potency/efficacy or antagonist potency.

Visualization of Core Signaling Pathways

Understanding the canonical signaling cascades for each dopamine receptor family is essential for interpreting functional data.

Conclusion and Future Directions

This guide provides a robust and validated framework for the initial characterization of this compound's interaction with dopamine receptors. By systematically determining its binding affinity and functional activity at all five subtypes, researchers can build a comprehensive pharmacological profile. Such a profile is invaluable for understanding the potential CNS effects of this compound and for guiding the design of novel derivatives with improved potency, selectivity, and desired functional outcomes.

Future work should extend this in vitro characterization to more complex signaling pathways, such as β-arrestin recruitment, to investigate potential functional selectivity or biased agonism. Ultimately, promising in vitro findings must be validated in vivo using appropriate animal models to assess effects on behavior, pharmacokinetics, and off-target activity, paving the way for potential therapeutic applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11738055, this compound dihydrochloride. [Link]

-

Meltzer, P. C., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Journal of Medicinal Chemistry, 46(15), 3291-3302. [Link]

-

Kaindl, J., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(9), 8182. [Link]

-

Shaik, F. B., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6757-6760. [Link]

-

Das, D., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. [Link]

-

Miszkiel, J., et al. (2002). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Pharmacological Reports, 54(5), 711-720. [Link]

-

Roundtree, I., & Rentea, R. M. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. [Link]

-

Das, D., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

-

Frontini, A., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 645191. [Link]

-

Kaindl, J., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]

-

Dowell, C., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Methods and Protocols, 2(4), 93. [Link]

-

Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

-

Zhang, X., et al. (2000). trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents. Journal of Medicinal Chemistry, 43(22), 4205-4216. [Link]

-

Wikipedia. Dopamine receptor. [Link]

-

Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. [Link]

-

Kaindl, J., et al. (2023). (PDF) Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. ResearchGate. [Link]

-

El-Sawy, E. R., & Fuxe, K. (2022). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 65(13), 8749-8781. [Link]

-

Neuroscientifically Challenged. (2022). 2-Minute Neuroscience: Antipsychotics. YouTube. [Link]

-

Wikipedia. Phenylpiperazine. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

- Google Patents.

-

ResearchGate. Relative binding affinities of dopamine and antipsychotic drugs for... [Link]

-

Česnek, M., et al. (2012). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Chemical Biology & Drug Design, 80(3), 445-451. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]

- 3. trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 11. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 13. This compound dihydrochloride | C12H19Cl3N2 | CID 11738055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. You are being redirected... [hit2lead.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]

- 18. preprints.org [preprints.org]

An In-Depth Technical Guide to the Serotonin Receptor Binding Affinity of 1-(2-Chloroethyl)-4-phenylpiperazine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpiperazine scaffold is a cornerstone in the development of centrally acting agents, particularly those targeting the serotonergic system. This guide provides a comprehensive technical overview of the methodologies used to characterize the binding affinity and functional activity of phenylpiperazine derivatives at serotonin (5-HT) receptors, with a specific focus on the investigative framework for a compound such as 1-(2-Chloroethyl)-4-phenylpiperazine. While specific binding data for this compound is not extensively available in the public domain, this document serves as a detailed roadmap for researchers to conduct such investigations. We will delve into the rationale behind experimental design, provide step-by-step protocols for radioligand binding and functional assays, and discuss the interpretation of the resulting data. This guide is intended to empower researchers to elucidate the serotonergic pharmacology of novel phenylpiperazine compounds.

Introduction: The Phenylpiperazine Moiety in Serotonergic Drug Discovery

The 1-arylpiperazines are a well-established class of compounds that have been extensively explored for their interactions with serotonin receptors[1]. The versatility of the phenylpiperazine core allows for a wide range of structural modifications, leading to compounds with diverse affinities and functional activities at various 5-HT receptor subtypes. This has made them a privileged scaffold in the design of therapeutics for a multitude of neuropsychiatric disorders, including anxiety, depression, and psychosis[2][3].

The compound this compound represents a foundational structure within this class. The presence of the reactive 2-chloroethyl group suggests its potential as a synthetic intermediate for the creation of more complex derivatives through alkylation reactions. However, understanding the intrinsic serotonergic activity of this core structure is crucial for rational drug design. This guide will outline the necessary experimental procedures to determine its serotonin receptor binding profile.

The Serotonin Receptor Family: Key Targets for Phenylpiperazines

The serotonin receptor system is comprised of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7)[4]. The majority of these are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel[4]. Phenylpiperazine derivatives have shown significant activity at several key subtypes, including:

-

5-HT1A Receptors: These receptors are inhibitory autoreceptors on serotonin neurons and are also located postsynaptically in various brain regions. They are implicated in mood and anxiety regulation, and 5-HT1A agonists and partial agonists are used as anxiolytics and antidepressants[3][5].

-

5-HT2A Receptors: These receptors are excitatory and are widely distributed in the central nervous system. They are involved in processes such as learning, memory, and sensory perception. Antagonism of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic drugs[3].

-

5-HT2C Receptors: These excitatory receptors are primarily located in the central nervous system and are involved in the regulation of appetite, mood, and reward pathways. 5-HT2C receptor agonists are being investigated for the treatment of obesity and substance use disorders[2].

The interaction of a ligand with these receptors can be defined by its binding affinity (the strength of the interaction) and its functional activity (whether it activates, blocks, or has no effect on the receptor).

Determining Serotonin Receptor Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The principle of this technique is competition between a radiolabeled ligand with known high affinity and selectivity for the receptor and the unlabeled test compound.

Causality Behind Experimental Choices

-

Choice of Radioligand: The selection of the radioligand is critical. It must have high affinity and selectivity for the target receptor subtype to ensure that the binding being measured is specific. For example, [3H]-8-OH-DPAT is commonly used for 5-HT1A receptors, [3H]-Ketanserin for 5-HT2A receptors, and [3H]-Mesulergine for 5-HT2C receptors[6][7].

-

Source of Receptors: The receptors can be obtained from native tissue (e.g., rat brain homogenates) or from recombinant cell lines (e.g., HEK293 or CHO cells) that have been engineered to express a specific human receptor subtype. Recombinant systems offer the advantage of a homogenous receptor population, avoiding the complexities of multiple receptor subtypes present in native tissues[6].

-

Non-Specific Binding Determination: It is essential to differentiate between the test compound binding to the target receptor (specific binding) and its binding to other components of the assay mixture (non-specific binding). This is achieved by including a high concentration of a known, non-radiolabeled ligand that will saturate the target receptors, leaving only the non-specific binding of the radioligand to be measured[7].

Experimental Workflow: A Self-Validating System

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol: 5-HT1A Receptor Binding Assay

This protocol is a representative example and should be optimized for specific laboratory conditions.

-

Receptor Preparation:

-

Thaw cryopreserved cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293-h5-HT1A).

-

Homogenize the membranes in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of the test compound, this compound, in the assay buffer. The concentration range should typically span from 10^-11 M to 10^-5 M.

-

To a 96-well microplate, add:

-

Assay buffer to the "total binding" wells.

-

A saturating concentration of a known non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin) to the "non-specific binding" wells.

-

The different concentrations of the test compound to the "competition" wells.

-

-

-

Incubation:

-

Add the radioligand (e.g., [3H]-8-OH-DPAT at a final concentration of ~1 nM) to all wells.

-

Add the prepared receptor membranes to all wells to initiate the binding reaction. The final protein concentration should be optimized to give a sufficient signal-to-noise ratio.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

The data (counts per minute) are then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity Profile

The binding affinities (Ki values) of this compound at various serotonin receptor subtypes should be summarized in a table for easy comparison.

| Receptor Subtype | Radioligand | Ki (nM) |

| 5-HT1A | [3H]-8-OH-DPAT | To be determined |

| 5-HT2A | [3H]-Ketanserin | To be determined |

| 5-HT2C | [3H]-Mesulergine | To be determined |

| Other subtypes | Appropriate radioligand | To be determined |

Elucidating Functional Activity: In Vitro Functional Assays

Once the binding affinity is established, it is crucial to determine the functional activity of the compound at the receptor. A compound can be an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

Rationale for Functional Assay Selection

The choice of functional assay depends on the signaling pathway coupled to the specific serotonin receptor subtype.

-

5-HT1A Receptors: These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels[4]. Therefore, a cAMP assay is a suitable method to determine 5-HT1A functional activity.

-

5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+) levels[7]. Thus, a calcium mobilization assay is appropriate for these receptors.

Signaling Pathways and Assay Principles

The following diagram illustrates the signaling pathways for 5-HT1A and 5-HT2A/2C receptors and the principle of the corresponding functional assays.

Caption: Signaling pathways for 5-HT1A and 5-HT2A/2C receptors.

Step-by-Step Protocol: Calcium Mobilization Assay for 5-HT2A Receptors

-

Cell Culture and Plating:

-

Culture a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-h5-HT2A) in appropriate growth medium.

-

Plate the cells in a 96-well, black-walled, clear-bottom microplate and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

To determine agonist activity , inject serial dilutions of this compound into the wells and measure the change in fluorescence over time.

-

To determine antagonist activity , pre-incubate the cells with serial dilutions of the test compound before injecting a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration. Measure the inhibition of the agonist-induced fluorescence signal.

-

-

Data Analysis:

-

For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of the maximal response) and Emax (maximal effect).

-

For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50, which can be converted to a Kb (antagonist dissociation constant) using the Cheng-Prusoff equation.

-

Conclusion: A Framework for Characterization